
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol
Vue d'ensemble
Description
“(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted at the 1-position with a 3-fluoro-4-methoxybenzyl group and at the 4-position with a methanol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the 3-fluoro-4-methoxybenzyl and methanol groups attached at the 1 and 4 positions, respectively .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, which is a heterocycle with aromatic properties. The electron-rich nitrogen atoms in the ring could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the 3-fluoro-4-methoxybenzyl group, and the methanol group would all contribute to its properties .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has shown the synthesis of novel imidazole derivatives, including those structurally related to the specified compound, which exhibited potential antimicrobial activity. These compounds were prepared by condensing specific precursors with hydroxylamine hydrochloride, showcasing their potential in developing antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Fluorescence Properties and Chemical Probing
Another area of application involves the synthesis of compounds with distinct fluorescence properties. For instance, derivatives of the mentioned compound have been synthesized and studied for their UV and fluorescence characteristics, showing strong fluorescence upon coordination with Zn^2+, which could be beneficial for developing fluorescent probes and materials (Wen-yao, 2012).
Antitumor Activity
Derivatives of the specified compound have also been developed with potential antitumor activity. New compounds were synthesized and tested in vitro for tumor cell-growth inhibition, indicating the utility of these compounds in the search for new antitumor agents (Farghaly, 2010).
Antimycobacterial Activity
Imidazole derivatives, mimicking the structure of potent antimycobacterial agents, have been designed and synthesized. Some of these compounds exhibited significant in vitro antimycobacterial activity, suggesting their potential as antimycobacterial agents (Miranda & Gundersen, 2009).
Orientations Futures
Propriétés
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-17-12-3-2-9(4-11(12)13)5-15-6-10(7-16)14-8-15/h2-4,6,8,16H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDCJIMPPAMTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



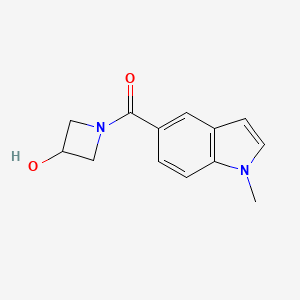
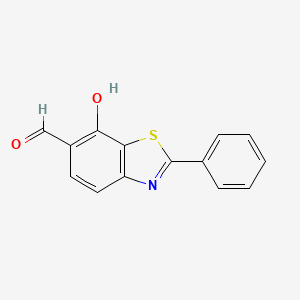


![Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1475114.png)

![tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475116.png)
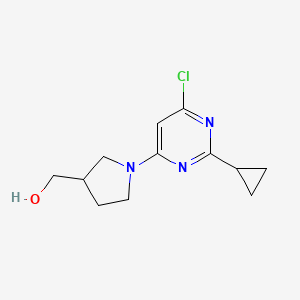
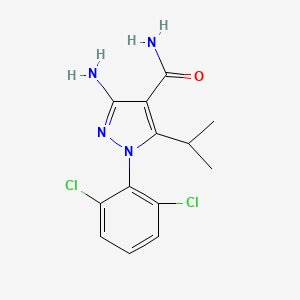
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
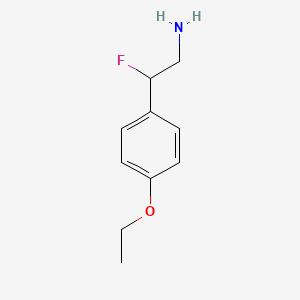
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1475124.png)

![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanone](/img/structure/B1475128.png)